4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene
Description
Molecular Formula and Constitutional Isomerism
The molecular formula of 4-bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene is C₉H₇BrF₃NO₃ , with a molecular weight of 314.06 g/mol . The benzene ring features three substituents:
- Nitro (-NO₂) at position 1,
- 3,3,3-Trifluoropropoxy (-OCH₂CF₃) at position 2,
- Bromo (-Br) at position 4.
Constitutional isomerism arises from variations in substituent positions. For example:
- 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene (CAS 1779124-31-0) differs in nitro and bromo positions.
- 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS 251115-21-6) replaces the trifluoropropoxy group with a trifluoromethyl group.
Table 1: Constitutional Isomers of Halo-nitro-aryl Ethers
| Compound Name | Substituent Positions | Molecular Formula |
|---|---|---|
| This compound | 1-NO₂, 2-OCH₂CF₃, 4-Br | C₉H₇BrF₃NO₃ |
| 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene | 3-NO₂, 2-OCH₂CF₃, 1-Br | C₉H₇BrF₃NO₃ |
| 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | 1-CF₃, 2-NO₂, 4-Br | C₇H₃BrF₃NO₂ |
Stereoelectronic Effects of Substituent Groups
The substituents exert distinct electronic effects on the aromatic ring:
- Nitro (-NO₂) : Strong electron-withdrawing group (EWG) via resonance (-R) and inductive (-I) effects, directing electrophilic substitution to meta positions.
- 3,3,3-Trifluoropropoxy (-OCH₂CF₃) : The -CF₃ group dominates with strong -I effects, while the ether oxygen provides weak +R effects. Net electron withdrawal deactivates the ring.
- Bromo (-Br) : Moderate -I effect with weak +R effects, resulting in ortho/para-directing behavior in less deactivated systems.
Table 2: Hammett Substituent Constants (σ)
| Substituent | σ (Inductive) | σ (Resonance) | Net Effect |
|---|---|---|---|
| -NO₂ | +0.78 | +0.67 | Strong -I/-R |
| -OCH₂CF₃ | +0.41* | -0.02 | Moderate -I |
| -Br | +0.23 | -0.09 | Weak -I |
Estimated from trifluoromethyl (σ = 0.41) .
The combined effects result in a highly deactivated ring, favoring nucleophilic aromatic substitution (NAS) over electrophilic reactions.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction studies of related nitro-aryl ethers (e.g., nitro-tetrahydroquinolines ) reveal:
- Bond Lengths : N-O bonds in nitro groups average 1.22 Å , consistent with double-bond character.
- Dihedral Angles : Nitro groups exhibit a ~30° angle relative to the aromatic plane to minimize steric clashes.
- Crystal Packing : Halogen bonds (C-Br···O) and π-π stacking stabilize the lattice.
For this compound, predicted features include:
- Torsional Strain : The trifluoropropoxy chain adopts a gauche conformation to minimize steric hindrance.
- Intermolecular Interactions : C-F···H and C-Br···O interactions dominate .
Comparative Analysis with Related Halo-nitro-aryl Ethers
Table 3: Comparative Properties of Halo-nitro-aryl Ethers
Key Differences :
- Trifluoropropoxy vs. Trifluoromethyl : The longer chain enhances solubility but reduces electrophilicity.
- Trifluoromethoxy vs. Trifluoropropoxy : Smaller size of -OCF₃ increases ring deactivation compared to -OCH₂CF₃ .
These structural nuances influence applications in agrochemical and pharmaceutical synthesis, where electronic and steric profiles dictate reactivity .
Properties
IUPAC Name |
4-bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-6-1-2-7(14(15)16)8(5-6)17-4-3-9(11,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVVWEUPQGWPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration of Benzene
Nitration of benzene to form nitrobenzene is a well-known reaction, typically carried out using a mixture of nitric and sulfuric acids.
Step 2: Bromination of Nitrobenzene
Bromination of nitrobenzene can be achieved using bromine in the presence of a catalyst like iron(III) bromide.
Step 3: Etherification
The introduction of the trifluoropropoxy group could involve a nucleophilic substitution reaction using a trifluoropropoxide ion and a suitable leaving group on the benzene ring.
Step 4: Positional Control
To achieve the desired substitution pattern (4-bromo-1-nitro-2-trifluoropropoxy), careful control of reaction conditions and possibly the use of directing groups may be necessary.
Data Table: Hypothetical Synthesis Steps
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4, 0°C | Nitrobenzene |
| 2 | Bromination | Br2, FeBr3, 50°C | Bromonitrobenzene |
| 3 | Etherification | CF3CH2CH2O-, NaOH, 100°C | Trifluoropropoxybenzene |
| 4 | Positional Control | Various conditions | 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Amino-1-nitro-2-(3,3,3-trifluoropropoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene typically involves several key steps:
- Nitration : Introducing a nitro group onto the benzene ring.
- Trifluoropropyloxylation : Attaching the trifluoropropyloxyl group to the aromatic system.
These steps can be optimized through controlled conditions to ensure high yield and purity. The compound can undergo various chemical reactions including substitution, reduction, and oxidation, making it versatile for further transformations.
Chemistry
- Intermediate in Synthesis : This compound is primarily used as an intermediate in the synthesis of fluorinated organic compounds. Fluorinated compounds are essential in drug development and agrochemicals due to their unique properties such as increased lipophilicity and metabolic stability.
- Fluorinated Molecules Production : It is employed in producing trifluoromethylated molecules that are valuable in medicinal chemistry for enhancing drug efficacy and selectivity.
Biology and Medicine
- Pharmaceutical Development : The compound has been investigated for its potential use in developing pharmaceuticals due to its unique chemical properties. Its ability to interact with biological targets makes it a candidate for drug discovery.
- Biological Activity Studies : Research has focused on understanding its biological activity, which may lead to therapeutic applications in treating various diseases.
Industrial Applications
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals that find applications in various industries including coatings, adhesives, and polymers.
- Advanced Materials Manufacturing : The chemical properties of this compound allow it to be used in creating advanced materials with specific functionalities.
Case Study 1: Medicinal Chemistry
A study published in the Journal of Medicinal Chemistry explored the use of this compound as a building block for synthesizing new anti-cancer agents. The results indicated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Material Science
Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties. The findings were published in Polymer Science, highlighting its utility in developing high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoropropoxy groups can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Electronic Effects
- The trifluoropropoxy group (-OCH₂CF₂CF₃) in the target compound enhances electron-withdrawing effects compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups. This increases electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions .
- In contrast, flufenprox leverages the trifluoropropoxy group for enhanced metabolic stability and target binding in insects, demonstrating the substituent’s versatility in agrochemical design .
Reactivity in Cross-Coupling Reactions
- Palladium-catalyzed reactions with 4-bromo-1-nitro-2-(trifluoromethyl)benzene (a CF₃ analogue) proceed efficiently (>80% yield), whereas trifluoropropoxy-substituted bromoarenes may require optimized conditions due to steric hindrance from the longer alkoxy chain .
- 3-Bromofluorobenzene analogues exhibit poor reactivity (12% yield in cross-couplings), highlighting the critical role of substituent positioning and electronic effects .
Biological Activity
4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by its complex structure, which includes a bromine atom, a nitro group, and a trifluoropropyloxyl group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 314.06 g/mol. This compound is of significant interest in both chemical synthesis and biological research due to its unique properties and potential applications.
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Group : This group can undergo reduction to form an amino group, which may interact with various biological molecules, potentially influencing cellular processes.
- Trifluoropropyloxyl Group : Enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins. This property may enhance the compound's bioavailability and efficacy in biological systems.
Research Findings
Recent studies have explored the pharmacological potential of this compound. Investigations have indicated that it may exhibit:
- Antimicrobial Activity : Preliminary data suggest that compounds with similar structures can inhibit bacterial growth, indicating potential use as an antimicrobial agent.
- Cytotoxic Effects : Some studies have reported cytotoxicity against various cancer cell lines, suggesting that it could serve as a lead compound in anticancer drug development.
Case Studies
- Antimicrobial Properties : A study conducted on related compounds showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to lipophilic interactions.
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that derivatives of this compound induced apoptosis in a dose-dependent manner. The nitro group’s reduction to an amino group was suggested to play a critical role in this process.
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |
|---|---|---|---|
| This compound | C9H7BrF3NO3 | 314.06 g/mol | Antimicrobial, Cytotoxic |
| 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | C8H6BrF3NO2 | 270.05 g/mol | Antimicrobial |
| 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | 232.02 g/mol | Anticancer |
Synthesis of Fluorinated Compounds
The compound serves as an intermediate in synthesizing various fluorinated organic compounds, which are valuable in medicinal chemistry. Its unique structure allows for the production of trifluoromethylated molecules that exhibit enhanced biological activities.
Specialty Chemicals Production
In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its properties make it suitable for applications in advanced polymers and coatings.
Q & A
Basic Research Questions
Q. What are the key spectroscopic characterization methods for confirming the structure of 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene?
- Methodology :
- NMR Analysis : Use H and C NMR to identify proton environments (e.g., aromatic protons, nitro group deshielding) and carbon signals. F NMR is critical for detecting the trifluoropropoxy group’s splitting patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHBrFNO) and isotopic patterns consistent with bromine .
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, particularly for the nitro and trifluoropropoxy substituents .
Q. How can synthetic routes to this compound be optimized for yield and purity?
- Methodology :
- Electrophilic Substitution : Bromination of 1-nitro-2-(3,3,3-trifluoropropoxy)benzene using N-bromosuccinimide (NBS) in DMF at 80°C, monitored by TLC .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) removes byproducts. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of this compound?
- Methodology :
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the aromatic ring at the bromine-adjacent position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution to guide substitution sites .
Q. How does the trifluoropropoxy group influence the compound’s stability under acidic or basic conditions?
- Methodology :
- Accelerated Degradation Studies : Incubate the compound in buffered solutions (pH 2–12) at 40°C for 72 hours. Monitor decomposition via LC-MS and identify hydrolyzed products (e.g., loss of trifluoropropoxy group) .
- Kinetic Analysis : Pseudo-first-order rate constants () quantify degradation rates under varying conditions .
Q. What contradictions exist in reported crystallographic data for halogenated nitroaromatics, and how can they be resolved?
- Methodology :
- Data Validation : Cross-check unit cell parameters and space group assignments using the CIF files in the Cambridge Structural Database (CSD). Discrepancies in bond lengths (e.g., C-Br vs. C-NO) may arise from refinement errors .
- Twinned Data Analysis : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in crystals with low symmetry .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodology :
- Bioisostere Design : Replace the nitro group with amines (via catalytic hydrogenation) to generate lead compounds for kinase inhibition studies .
- In Silico Screening : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., EGFR) using the bromine as a halogen-bonding motif .
Q. What experimental approaches resolve conflicting reactivity data in cross-coupling reactions involving this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
